molecular formula C8H17ClN2O B2673038 3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride CAS No. 1909305-02-7

3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride

Cat. No.: B2673038
CAS No.: 1909305-02-7
M. Wt: 192.69
InChI Key: BLCIWSKZXOUZOF-UHFFFAOYSA-N
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Description

3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is a pyrrolidine derivative featuring a tert-butyl group at the 1-position and an amino group at the 3-position of the lactam ring. Its IUPAC name, 1-[(3R)-3-aminopyrrolidin-1-yl]-2,2-dimethylpropan-1-one hydrochloride, reflects its stereochemistry and functional groups . This compound is utilized in pharmaceutical research, particularly as a chiral building block or intermediate in synthesizing bioactive molecules. Its hydrochloride salt enhances solubility and stability, making it suitable for formulation studies.

Properties

IUPAC Name

3-amino-1-tert-butylpyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(2,3)10-5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCIWSKZXOUZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of a solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives are particularly important in the development of cephalosporin antibiotics, which are widely used to treat bacterial infections. The compound's ability to form optically active derivatives makes it valuable in producing more effective pharmaceutical agents .

Case Study: Cephalosporin Derivatives

  • Synthesis Process : The compound can be synthesized from 1,2,4-trisubstituted butane derivatives, leading to high yields of racemic and optically active forms. These derivatives exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
  • Pharmacological Impact : The incorporation of 3-amino-pyrrolidine derivatives into cephalosporins has been shown to enhance their efficacy and broaden their spectrum of activity against various pathogens .

Agrochemical Applications

In addition to its pharmaceutical significance, this compound is also utilized in the agrochemical industry. Its derivatives can act as intermediates in the synthesis of herbicides and pesticides, contributing to crop protection strategies.

Case Study: Herbicide Development

  • Chemical Synthesis : The compound's structural features allow for modifications that enhance herbicidal activity. For instance, the introduction of specific substituents can improve selectivity towards target weeds while minimizing harm to crops .
  • Field Trials : Preliminary field trials have indicated that formulations containing derivatives of this compound show promising results in controlling weed populations without adversely affecting crop yield .

Potential Therapeutic Uses

Research into the therapeutic potential of this compound extends beyond its role as a synthetic intermediate. Studies suggest that it may possess anti-inflammatory properties and could be explored as a treatment option for various inflammatory conditions.

Case Study: Anti-inflammatory Activity

  • Mechanism of Action : Investigations into the compound's mechanism suggest it may inhibit specific pathways involved in inflammation, potentially offering a new avenue for treating chronic inflammatory diseases .
  • Preclinical Studies : In vitro studies have demonstrated that derivatives of this compound can modulate immune responses, indicating their potential utility in developing anti-inflammatory drugs .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistrySynthesis of cephalosporin antibioticsEffective against MRSA and Pseudomonas aeruginosa
AgrochemicalsIntermediates for herbicides and pesticidesPromising results in weed control without crop damage
Therapeutic UsesPotential anti-inflammatory agentModulates immune responses; further research needed

Mechanism of Action

The mechanism of action of 3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Pyrrolidine Derivatives

The tert-butyl group distinguishes this compound from structurally similar analogs. Key comparisons include:

Compound Name Substituent at 1-Position Substituent at 3-Position CAS Number Key Properties
3-Amino-1-tert-butylpyrrolidin-2-one HCl tert-butyl Amino 1332765-69-1 High lipophilicity due to tert-butyl; stable hydrochloride salt
3-Amino-1-hydroxy-pyrrolidin-2-one Hydroxy Amino Not specified Polar, water-soluble; no significant hazards reported
(3S)-3-Amino-1-isopropyl-pyrrolidin-2-one Isopropyl Amino 1355040-67-3 Moderate lipophilicity; 3 suppliers indicate commercial availability
3-Amino-1-chloro-2-butanone HCl Chloro (butanone backbone) Amino 36076-65-0 Reactive chloro group; potential toxicity concerns

Key Findings :

  • Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to hydroxy or isopropyl analogs, impacting membrane permeability in drug design.
  • Stability: Hydrochloride salts (e.g., target compound and 3-amino-1-chloro-2-butanone HCl) enhance stability under acidic conditions compared to non-salt forms .
  • Hazards: While 3-amino-1-hydroxy-pyrrolidin-2-one is classified as non-hazardous , the target compound is labeled "Harmful," likely due to its reactive tert-butyl and hydrochloride components .

Pharmacological and Analytical Behavior

  • Comparison with Amitriptyline HCl and Gabapentin :
    • Amitriptyline HCl (a tricyclic antidepressant) and gabapentin (a GABA analog) are pharmacologically distinct but share hydrochloride salt formulations. RP-HPLC methods validated for these drugs (e.g., retention time: 2.8 min for amitriptyline ) suggest similar analytical challenges in separating the target compound from impurities.

    • The target compound’s pyrrolidine backbone may require optimized mobile phases (e.g., acetonitrile-phosphate buffers) for chromatographic resolution, akin to methods used for dosulepin HCl .
  • Stability : Hydrochloride salts generally exhibit superior solution stability compared to free bases. For example, amitriptyline HCl shows >98% stability over 24 hours , a benchmark relevant to the target compound’s formulation development.

Biological Activity

3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is a synthetic compound belonging to the pyrrolidine class, characterized by a unique structure that includes a pyrrolidinone ring substituted with an amino group and a tert-butyl group. Its molecular formula is C9H18N2OHClC_9H_{18}N_2O\cdot HCl, with a molecular weight of approximately 192.69 g/mol. This compound has attracted attention in medicinal chemistry and biochemical research due to its potential therapeutic applications and interactions with various biological targets.

The biological activity of this compound primarily involves its ability to modulate enzyme activity and receptor binding. The amino group in the compound can form hydrogen bonds with active sites on enzymes, potentially leading to reversible or irreversible inhibition of enzyme function. This interaction is crucial for its role as a candidate in drug development, particularly in targeting specific pathways associated with various diseases.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Modulation : It has been shown to influence enzyme kinetics, which may be beneficial in therapeutic contexts.
  • Receptor Binding : The compound can bind to certain receptors, modulating their activity and leading to various biological effects .
  • Potential Therapeutic Applications : Investigations into its use as a therapeutic agent highlight its role in treating conditions linked to enzyme dysfunction and receptor anomalies .

Study 1: Enzyme Inhibition

In a study focused on the inhibition of specific enzymes, this compound was evaluated for its ability to inhibit human topoisomerase I. The results indicated that the compound could effectively inhibit the catalytic activity of this enzyme, which is critical for DNA replication and transcription processes. The study provided insights into the structural requirements necessary for effective inhibition, suggesting that modifications to the compound could enhance its potency .

Study 2: Neurotransmitter Receptor Interaction

Another study explored the interaction of this compound with neuropeptide S receptors, which are implicated in various central nervous system disorders such as anxiety and PTSD. The findings demonstrated that this compound could act as an antagonist at these receptors, potentially offering new avenues for the treatment of anxiety-related disorders .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:

Compound NameStructure CharacteristicsBiological Activity
3-Amino-1-tert-butylpyrrolidin-2-one Pyrrolidinone ring with tert-butyl groupEnzyme modulation, receptor binding
3-Amino-1-methylpyrrolidin-2-one Methyl group instead of tert-butylLimited enzyme interaction
3-Amino-1-isopropylpyrrolidin-2-one Isopropyl groupSimilar but less potent than tert-butyl

This table illustrates that while there are structural similarities among these compounds, the presence of the tert-butyl group in this compound enhances its biological activity significantly compared to its analogs.

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